
Resorufin butyrate
Overview
Description
Resorufin butyrate: is a fluorogenic substrate commonly used in biochemical assays. It is particularly known for its application in the detection of triglyceride lipases and cholinesterase activities. The compound exhibits fluorescence with excitation and emission wavelengths of 570 nm and 580 nm, respectively .
Mechanism of Action
- This compound undergoes enzymatic hydrolysis by serine hydrolases. This process results in the release of resorufin, which exhibits strong fluorescence properties .
- The intramolecular charge transfer (ICT) process of resorufin is weakened upon hydrolysis, leading to quenching of its fluorescence .
Target of Action
- Resorufin butyrate doesn’t have a specific biological target like a receptor or enzyme. Instead, it serves as a substrate for various enzymes. It acts as a substrate for serine hydrolases, including cholinesterase and several lipases . Specifically, it can be hydrolyzed by these enzymes.
Mode of Action
Biochemical Analysis
Biochemical Properties
Resorufin butyrate interacts with enzymes such as triglyceride lipases and cholinesterase . Upon enzymatic cleavage by these enzymes, resorufin is released . This interaction is crucial for the detection of various biological molecules in situ and in real-time .
Cellular Effects
The effects of this compound on cells are primarily observed through its role as a substrate for enzymes like triglyceride lipases and cholinesterase . The enzymatic cleavage of this compound can influence cell function by altering the levels of these enzymes .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with enzymes. When this compound is cleaved by enzymes like triglyceride lipases or cholinesterase, resorufin is released . This process can influence enzyme activity and subsequently alter cellular processes .
Metabolic Pathways
This compound is involved in metabolic pathways through its role as a substrate for enzymes like triglyceride lipases and cholinesterase . The enzymatic cleavage of this compound can influence these metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Resorufin butyrate can be synthesized through the esterification of resorufin with butyric acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale esterification reactions using optimized conditions to maximize yield and purity. The process would likely include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications for biochemical assays.
Chemical Reactions Analysis
Types of Reactions: Resorufin butyrate primarily undergoes hydrolysis reactions catalyzed by enzymes such as triglyceride lipases and cholinesterase. The hydrolysis of this compound results in the release of resorufin, which can be detected through its fluorescent properties.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using triglyceride lipases or cholinesterase in a buffered aqueous solution.
Esterification: Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous conditions.
Major Products:
Hydrolysis: Resorufin and butyric acid.
Esterification: this compound.
Scientific Research Applications
Key Applications
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Enzyme Activity Assays
- Fluorogenic Substrate : Resorufin butyrate acts as a substrate for lipases and cholinesterases, enabling the quantification of enzyme activity. The increase in fluorescence intensity correlates with the enzyme's activity, allowing for sensitive and high-throughput assays .
- Kinetic Studies : The hydrolysis of this compound can be monitored fluorometrically, providing insights into enzyme kinetics under physiological conditions. This application is particularly beneficial for studying lipid metabolism .
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Cellular Viability Assessments
- Viability Indicator : In cellular assays, this compound can be used to assess cell viability. When cells are viable, they express lipases or cholinesterases that hydrolyze the substrate, resulting in increased fluorescence. Conversely, cell death leads to decreased fluorescence due to enzyme inactivity .
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High-Throughput Screening (HTS)
- Drug Discovery : this compound has been employed in HTS platforms to identify inhibitors of human pancreatic lipase (hPL). In studies, it was shown that this compound could effectively detect hPL activity and screen for potential inhibitors from various compounds .
- Robust Assay Development : The compound's solubility and monomeric nature allow it to be used in simplified assays that avoid the complications associated with lipid-based substrates .
Study 1: Enzyme Activity Monitoring
In a study utilizing purified bovine lipoprotein lipase, researchers demonstrated that the hydrolysis of this compound could be monitored to yield robust assay results with a Z' factor greater than 0.8. This indicates its potential as a primary or secondary screening tool for therapeutic lipase modulators .
Study 2: Inhibitor Screening for Human Pancreatic Lipase
A series of resorufin-based substrates were designed to optimize specificity and sensitivity towards hPL. Among these, resorufin lauryl ester (RLE) exhibited excellent properties for sensing and imaging hPL activity in living systems. This study highlighted the compound's application in identifying effective inhibitors from a library of drugs and natural products .
Comparison with Similar Compounds
Resorufin acetate: Another ester of resorufin, used as a substrate for different esterases.
Resorufin benzyl ether: Used as a fluorescent probe for detecting enzyme activity.
Resorufin phosphate: A substrate for phosphatases, used in various biochemical assays.
Uniqueness: Resorufin butyrate is unique in its specific application for detecting triglyceride lipases and cholinesterase activities. Its fluorescence properties and the ease of detection make it a preferred choice in biochemical assays. Compared to other resorufin derivatives, this compound offers a distinct advantage in studying lipid metabolism and enzyme kinetics related to triglyceride breakdown .
Biological Activity
Resorufin butyrate, a derivative of resorufin, has garnered attention for its diverse biological activities, particularly in enzymatic assays and potential therapeutic applications. This article explores its biological activity, focusing on enzyme interactions, therapeutic implications, and experimental findings from various studies.
This compound is synthesized through the esterification of resorufin with butyric acid. The synthesis typically involves reacting resorufin with butyl chloride in the presence of a base like triethylamine in a solvent such as DMF. The yield of this reaction can be around 79.2%, producing a yellow solid that exhibits significant fluorescence properties, making it suitable for biological assays .
Enzymatic Activity
This compound acts as a fluorogenic substrate for various enzymes, most notably human pancreatic lipase (hPL). It is hydrolyzed by hPL to release resorufin, which fluoresces at 590 nm. This property allows for sensitive detection and quantification of hPL activity in biological samples. The use of this compound in high-throughput screening platforms has proven effective in identifying inhibitors of hPL, which is crucial for developing treatments for obesity and related metabolic disorders .
Therapeutic Applications
1. Anti-inflammatory Effects:
Butyrate, the parent compound of this compound, is known for its anti-inflammatory properties, particularly in gastrointestinal disorders such as ulcerative colitis. Studies have shown that butyrate can restore tight junction integrity in intestinal epithelial cells and modulate immune responses, suggesting that this compound may have similar effects due to its structural relationship .
2. Metabolic Regulation:
Research indicates that butyrate influences metabolic processes by modulating histone deacetylase (HDAC) activity, leading to improved glucose metabolism and reduced fat accumulation in aging models. This suggests potential applications of this compound in metabolic syndrome management .
3. Antimicrobial Activity:
Resorufin derivatives have demonstrated antimicrobial properties against various pathogens. For instance, resorufin pentyl ether has shown effectiveness against Neisseria gonorrhoeae, indicating that this compound may also possess similar antimicrobial activities due to its structural characteristics .
Table 1: Summary of Biological Activities of this compound
Research Findings
-
Enzymatic Assays:
In studies assessing the activity of immobilized lipase using this compound as a substrate, it was found that the enzyme exhibited enhanced stability and activity at elevated temperatures when immobilized on specific supports. This study highlights the utility of this compound in enzyme kinetics research and biocatalysis . -
Gut Health Studies:
In murine models of inflammatory bowel disease (IBD), administration of sodium butyrate (and by extension, compounds like this compound) demonstrated protective effects on intestinal permeability and inflammation markers, suggesting potential therapeutic avenues for gut health promotion . -
Muscle Health:
Research on aging mice indicated that butyrate treatment could mitigate muscle atrophy associated with aging by influencing metabolic pathways linked to HDAC activity. This finding suggests that this compound may also have implications in muscle health and aging-related conditions .
Properties
IUPAC Name |
(7-oxophenoxazin-3-yl) butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-2-3-16(19)20-11-5-7-13-15(9-11)21-14-8-10(18)4-6-12(14)17-13/h4-9H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJTZDRUTUWWTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407477 | |
Record name | Resorufin butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15585-42-9 | |
Record name | Resorufin butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes resorufin butyrate a suitable substrate for studying triglyceride lipases?
A1: this compound offers several advantages as a substrate for triglyceride lipase research. [, ] It is soluble and monomeric in assay conditions, eliminating the complications of particle-based artifacts often encountered with traditional lipid-based substrates. [] Upon hydrolysis by the lipase, this compound releases resorufin, a fluorescent molecule. This allows for straightforward and sensitive monitoring of enzyme activity using fluorescence-based assays. [, ]
Q2: Has this compound been used to identify any potential drug leads?
A3: Yes, high-throughput screening utilizing a fluorescence-based assay with this compound as the substrate led to the identification of ebselen as a potent inhibitor of M. tuberculosis Ag85C. [] Ebselen, initially recognized for its antioxidant properties, demonstrated inhibitory activity in the nanomolar range against Ag85C. [] This discovery underscores the value of this compound in screening for enzyme inhibitors and uncovering novel therapeutic candidates for diseases like tuberculosis.
Q3: Are there any limitations to using this compound as a substrate in enzyme studies?
A4: While a valuable tool, there are considerations when employing this compound. While its interaction with Ag85C is documented, [] it's crucial to validate its suitability for other enzyme classes beyond lipases. Additionally, its potential for non-specific interactions with certain enzymes or assay components should be evaluated during assay development and validation. Comparing results obtained with this compound to those with established substrates can strengthen experimental findings.
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